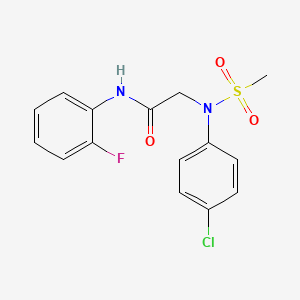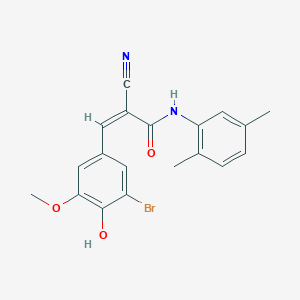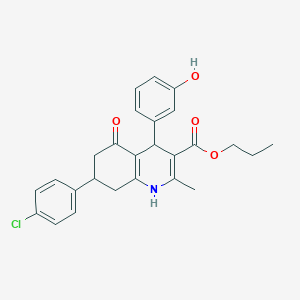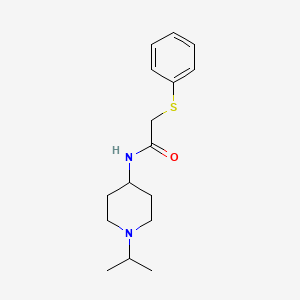
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-chlorophenyl)-N~1~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of glycine transporter inhibitors, which are compounds that inhibit the uptake of glycine by cells.
作用機序
CFM-2 inhibits the uptake of glycine by cells, leading to an increase in the concentration of glycine in the synaptic cleft. Glycine acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory. The increased concentration of glycine in the synaptic cleft enhances the activation of NMDA receptors, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. CFM-2 has also been shown to have anxiolytic and antidepressant effects in preclinical studies. The compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in neuronal survival, differentiation, and plasticity.
実験室実験の利点と制限
CFM-2 has several advantages for lab experiments. The compound is commercially available, and its synthesis method is well-established. CFM-2 has been extensively studied in preclinical models, and its pharmacokinetic and pharmacodynamic properties are well-characterized. However, CFM-2 has some limitations for lab experiments. The compound is not selective for glycine transporters, and it may also inhibit other transporters. CFM-2 has also been shown to have off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
CFM-2 has several potential therapeutic applications, and several future directions for research can be identified. First, the selectivity of CFM-2 for glycine transporters can be improved by designing more selective compounds. Second, the therapeutic potential of CFM-2 can be investigated in various neurological and psychiatric disorders, such as schizophrenia, depression, and Alzheimer's disease. Third, the mechanisms underlying the anxiolytic and antidepressant effects of CFM-2 can be further investigated. Fourth, the safety and tolerability of CFM-2 can be evaluated in preclinical and clinical studies. Fifth, the potential of CFM-2 as a tool for studying the role of glycine transporters in neuronal function can be explored.
Conclusion:
CFM-2 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies. CFM-2 has been shown to enhance the activity of NMDA receptors, leading to enhanced synaptic plasticity, learning, and memory. The compound has several advantages for lab experiments, but it also has some limitations. Several future directions for research can be identified, and further studies are needed to fully understand the therapeutic potential of CFM-2.
合成法
The synthesis of CFM-2 involves the reaction of 2-fluorobenzylamine with 4-chlorophenyl isocyanate, followed by the reaction of the resulting intermediate with N-methylsulfonyl glycine. The final product is obtained after purification using column chromatography. The synthesis of CFM-2 has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Glycine is an important neurotransmitter that plays a crucial role in the regulation of neuronal activity. The inhibition of glycine transporters has been shown to increase the concentration of glycine in the synaptic cleft, leading to enhanced neurotransmission. CFM-2 has been shown to be a potent inhibitor of glycine transporters, and its potential therapeutic applications have been investigated in several preclinical studies.
特性
IUPAC Name |
2-(4-chloro-N-methylsulfonylanilino)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-23(21,22)19(12-8-6-11(16)7-9-12)10-15(20)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRPFIHSSCKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chlorophenyl)-N-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS*,5S*,9aS*)-2-(4-methoxybenzyl)-5-(1-phenyl-1H-pyrazol-4-yl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5131319.png)

![(4-chlorobenzyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B5131342.png)
![3-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5131347.png)
![{[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5131354.png)
![dimethyl 3,3'-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]dipropanoate](/img/structure/B5131355.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexyl-4-piperidinecarboxamide](/img/structure/B5131371.png)

![2,4-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5131399.png)
![7-amino-2-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5131407.png)

![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B5131427.png)